molecular formula C18H27NO3 B13215946 tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate

tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate

Cat. No.: B13215946
M. Wt: 305.4 g/mol
InChI Key: SRDRSEXMWNZZOR-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate ( 2059965-97-6 ) is a high-purity chemical compound supplied for research and development purposes. This carbamate derivative, with the molecular formula C18H27NO3 and a molecular weight of 305.41 g/mol, is characterized by a tert-butyloxycarbonyl (Boc)-protected amine group and a meta-methyl substituted phenyl ketone moiety . The Boc protecting group makes this compound a valuable intermediate in organic synthesis, particularly in the preparation of amines and peptide-mimetic structures . The structural features of this molecule, specifically the carbamate and keto functional groups, suggest its potential utility as a key building block in medicinal chemistry research. Compounds with similar structures have been investigated in the development of novel pharmaceutical agents, including classes such as anticoagulants . Researchers can employ this reagent in multi-step synthetic routes, where the Boc group can be selectively deprotected under mild acidic conditions to reveal the primary amine for further derivatization. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting. For comprehensive handling and safety information, please refer to the relevant Safety Data Sheet.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate

InChI

InChI=1S/C18H27NO3/c1-14-9-8-10-15(13-14)16(20)11-6-5-7-12-19-17(21)22-18(2,3)4/h8-10,13H,5-7,11-12H2,1-4H3,(H,19,21)

InChI Key

SRDRSEXMWNZZOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Detailed Preparation Protocol from Literature Analogues

Based on related carbamate synthesis procedures and ketoalkyl functionalizations, a plausible detailed preparation method is as follows:

Step Reagents and Conditions Description and Outcome
1 tert-Butoxycarbonyl (Boc) protected amino acid or amine precursor, triethylamine, isobutyl carbonochloridate, 1,4-dioxane, room temperature, 10-12 hours Formation of tert-butyl carbamate intermediate by reaction of amine with Boc reagent in presence of base.
2 Addition of 3-methylphenyl-substituted ketoalkyl halide or aldehyde, Pd-catalyzed coupling or direct acylation, 1,4-dioxane or ethyl acetate solvent, 25-80°C, 2-16 hours Coupling of the 6-oxohexyl chain bearing the 3-methylphenyl group to the carbamate intermediate.
3 Workup with aqueous acid/base wash, extraction with ethyl acetate, drying over sodium sulfate, concentration under reduced pressure Isolation of crude product.
4 Purification by silica gel column chromatography using 30% ethyl acetate in petroleum ether Obtaining pure tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate as a white solid or oil.

This method is adapted from similar carbamate syntheses and ketoalkyl compound preparations described in peer-reviewed sources.

Analytical Data and Research Outcomes

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
    Characteristic $$^{1}H$$ NMR signals include aromatic protons of the 3-methylphenyl group (multiplets around δ 7.0–7.4 ppm), methylene protons of the hexyl chain (multiplets between δ 1.2–2.5 ppm), and the tert-butyl group singlet near δ 1.4 ppm. The carbamate NH proton typically appears as a singlet or broad peak around δ 5.0–6.0 ppm.

  • Mass Spectrometry (MS)
    The molecular ion peak corresponds to m/z 306 [M+H]+, confirming the molecular weight of 305.4 g/mol. Fragmentation patterns consistent with cleavage at the carbamate and ketoalkyl linkages support the assigned structure.

  • Yield and Purity
    Reported yields for similar carbamate syntheses range from 50% to 80% depending on reaction conditions and purification efficiency. Purity is typically confirmed by HPLC or TLC analysis.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials tert-Butyl carbamate precursor, 3-methylphenyl ketoalkyl halide or aldehyde
Reagents Di-tert-butyl dicarbonate or isobutyl carbonochloridate, triethylamine, Pd catalyst (if cross-coupling)
Solvents 1,4-Dioxane, ethyl acetate, petroleum ether
Temperature Room temperature to 80°C
Reaction time 10–16 hours
Purification Silica gel column chromatography (30% EtOAc/petroleum ether)
Characterization $$^{1}H$$ NMR, MS, HPLC

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential use in drug development .

Industry: In industry, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by forming a stable carbamate-enzyme complex, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 3-methylphenyl group (electron-donating) may stabilize the aromatic ring against oxidation .
  • Heteroaryl Substituents: The 6-cyanopyridin-3-yl group in introduces hydrogen-bonding capability, which could improve target binding in kinase inhibitors or antimicrobial agents.
  • Functional Group Diversity : Maleimidyl () and hydroxyl () variants expand utility into bioconjugation and polymer chemistry, respectively.

Yield Comparison :

  • This compound (analogous to ): Estimated 70–75% based on similar Boc-protected ketones.
  • Maleimidyl variant (): 78% yield, reflecting optimized conditions for maleimide conjugation.

Biological Activity

tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a carbamate functional group, which is often associated with various biological interactions, including enzyme inhibition and modulation of cellular processes. The unique structure of this compound, characterized by the presence of a tert-butyl group and a 3-methylphenyl moiety, suggests that it may exhibit significant biological properties.

The molecular formula for this compound is C18H27NO3C_{18}H_{27}NO_3, with a molecular weight of approximately 305.41 g/mol. The compound's structure can be represented as follows:

tert Butyl N 6 3 methylphenyl 6 oxohexyl carbamate\text{tert Butyl N 6 3 methylphenyl 6 oxohexyl carbamate}

Research indicates that compounds similar to this compound may interact with specific biological targets, potentially modulating enzyme activities and influencing protein conformations. For instance, studies have shown that related carbamates can act as inhibitors of acetylcholinesterase and β-secretase, both of which are critical in neurodegenerative diseases such as Alzheimer's disease .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism.
  • Cellular Protection : There is potential for the compound to protect neuronal cells from apoptosis induced by toxic agents like amyloid-beta peptides.
  • Anti-inflammatory Effects : The modulation of inflammatory cytokines such as TNF-α has been observed in related compounds, indicating a possible anti-inflammatory role.

In Vitro Studies

In vitro experiments have been conducted to assess the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. Results indicated that treatment with the compound led to a reduction in cell death and inflammation markers compared to untreated controls.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound in mitigating cognitive decline associated with neurodegenerative diseases. While some studies reported improvements in cognitive function and reductions in amyloid plaque formation, others indicated variability in bioavailability and effectiveness across different models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionModerate inhibition of acetylcholinesterase
Cellular ProtectionReduced astrocyte death from Aβ exposure
Anti-inflammatoryDecreased TNF-α levels

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